molecular formula C74H120N26O25 B10857662 Ovalbumin peptide

Ovalbumin peptide

Cat. No.: B10857662
M. Wt: 1773.9 g/mol
InChI Key: GSSMIHQEWAQUPM-AOLPDKKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ovalbumin peptide is a hydrolysate of the major egg white protein, ovalbumin, and serves as a versatile tool in biomedical and food science research. Its primary research applications are in immunology, biomaterial science, and the study of bioactive properties. In immunology, ovalbumin peptides have demonstrated significant potential in modulating immune responses. Research indicates they can promote a tolerogenic phenotype in dendritic cells and enhance the expansion of regulatory T (Treg) cells, suggesting utility in studies of immune tolerance and allergic diseases . Furthermore, complexes of this compound with selenium nanoparticles (OP-SeNPs) have been shown to alleviate immunosuppression in animal models, improving immune organ function and promoting the secretion of cytokines and immunoglobulins by modulating key signaling pathways such as PI3K-Akt and p53 . In the field of biomaterial science, specific ovalbumin-derived peptides are recognized for their self-assembly and hydrogelation properties. Peptides such as IFYCPIAIM and VYSFSLASRL can form viscoelastic hydrogels with densely packed, intertwined fibrils, making them promising candidates for developing drug delivery systems and scaffolds in tissue engineering . These peptides form β-sheet structures and their mechanical properties can be tailored, with some forming elastic solid hydrogels and others viscous liquid-like hydrogels . Additionally, ovalbumin peptides and their amyloid-like fibril formations are investigated for their techno-functional properties, such as stabilizing oil-in-water emulsions, which is relevant for food science and formulation studies . Beyond these focused applications, ovalbumin peptides are also studied for their broad bioactive potential. They exhibit notable antioxidant activities, which have been explored for oxidative damage repair, and possess enzyme inhibitory activities, including angiotensin-I-converting enzyme (ACE) inhibitory effects . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C74H120N26O25

Molecular Weight

1773.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1

InChI Key

GSSMIHQEWAQUPM-AOLPDKKJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Enzyme Selection and Mechanism

The choice of enzymes critically influences the efficiency and bioactivity of the resulting peptides. Alkaline protease and trypsin are frequently used in tandem for their complementary cleavage specificities. Alkaline protease targets hydrophobic residues, while trypsin cleaves at lysine and arginine residues, ensuring a broad spectrum of peptide fragments. This dual-enzyme strategy enhances hydrolysis efficiency and maximizes the release of bioactive sequences, such as those activating alcohol dehydrogenase (ADH).

Optimization via Response Surface Methodology (RSM)

To maximize peptide yield and bioactivity, process parameters are optimized using RSM. Key variables include:

  • Enzymatic hydrolysis time : Prolonged incubation increases hydrolysis degree but risks enzyme denaturation.

  • Enzyme dosage : Higher enzyme concentrations accelerate reaction rates but may introduce economic inefficiencies.

  • Temperature : Optimal activity ranges between 45–55°C for most proteases.

  • Solid-liquid ratio : Affects substrate accessibility and reaction kinetics.

A study by identified optimal conditions as 5 hours hydrolysis time , 3,100 U/g enzyme dosage , 50°C temperature , and a 3.5:25 (g/mL) solid-liquid ratio . Under these conditions, the resulting peptides exhibited an ADH activation rate of 22.71% , total antioxidant capacity of 9.51 U/mL , and hydrolysis degree of 29.28% (Table 1).

Table 1: Optimal Enzymatic Hydrolysis Conditions and Outcomes

ParameterValueOutcome
Time5 hoursADH activation: 22.71%
Enzyme dosage3,100 U/gAntioxidant: 9.51 U/mL
Temperature50°CHydrolysis degree: 29.28%
Solid-liquid ratio3.5:25 (g/mL)Small peptides (<1 kDa): 88.7%

Post-Hydrolysis Processing

Post-hydrolysis steps include inactivation of enzymes (e.g., heat treatment), filtration to remove insoluble residues, and lyophilization to obtain stable peptide powders. Advanced purification techniques, such as ultrafiltration and chromatography, are employed to isolate specific molecular weight fractions, enhancing bioactivity.

Chemical Synthesis Methods

Chemical synthesis offers precise control over peptide sequences, making it invaluable for producing tailored ovalbumin peptides for research applications. This method involves stepwise coupling of amino acids using protecting groups and activating agents.

Protecting Group Strategies

  • Fmoc (9-fluorenylmethoxycarbonyl) : A base-labile group removed with piperidine, favored for its mild deprotection conditions and compatibility with solid-phase synthesis.

  • Boc (tert-butoxycarbonyl) : Requires strong acids like trifluoroacetic acid (TFA) for removal, often used in liquid-phase synthesis.

Coupling and Activation

Coupling reagents facilitate peptide bond formation by activating the carboxyl group of incoming amino acids. Common agents include:

  • Dicyclohexylcarbodiimide (DCC) : Forms reactive intermediates but risks racemization.

  • HOBt (1-hydroxybenzotriazole) : Reduces racemization by stabilizing activated intermediates.

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : Enhances coupling efficiency in solid-phase synthesis.

Cleavage and Deprotection

Final cleavage of protecting groups is achieved using strong acids (e.g., TFA for Fmoc; HF for Boc). Scavengers like thioanisole prevent side reactions during this step. For example, TFA cleaves residual Fmoc groups while preserving the peptide backbone, yielding crude peptides that are subsequently purified via HPLC.

Comparative Analysis of Preparation Methods

Table 2: Enzymatic vs. Chemical Synthesis of Ovalbumin Peptides

AspectEnzymatic HydrolysisChemical Synthesis
Cost Lower (bulk enzyme use)Higher (specialized reagents)
Scalability Industrial-scale feasibleLimited to lab-scale
Sequence Control Low (random cleavage)High (precise sequencing)
Bioactivity High (natural epitopes)Variable (depends on design)
Purity 88–95%>95% (post-purification)

Enzymatic hydrolysis is preferred for large-scale production of bioactive peptides, whereas chemical synthesis excels in generating specific sequences for mechanistic studies.

Quality Control and Characterization

Purity and Molecular Weight Distribution

  • SDS-PAGE : Confirms complete hydrolysis of ovalbumin (>95% purity).

  • Size-exclusion chromatography : Reveals that >88.7% of enzymatic peptides are <1 kDa, correlating with enhanced absorption and bioactivity.

Functional Assays

  • ADH Activation : Measured via NADH oxidation rates, with peptides showing dose-dependent activation.

  • Antioxidant Capacity : Assessed using ABTS radical scavenging, yielding 9.51 U/mL under optimal conditions.

Amino Acid Profiling

Ovalbumin peptides are rich in glutamic acid (9.55%) , alanine (3.86%) , and leucine (5.76%) , which enhance solubility and receptor interactions .

Chemical Reactions Analysis

Maillard Reaction with Monosaccharides

OVA peptides undergo glycation via the Maillard reaction when heated with reducing sugars, altering their conformational and functional properties.

Reaction Conditions and Structural Changes

  • Reactants : OVA (20 mg/mL) reacted with glucose, galactose, or xylose (1:3 mass ratio) at 55–95°C for 2 hours .

  • Degree of Grafting (DG) : Increased with temperature, peaking at 95°C (e.g., xylose-modified OVA achieved 51% lysine modification) .

  • Secondary Structure :

    • α-Helix : Reduced from 30.17% (native OVA) to 22.5% (xylose-modified OVA at 95°C) .

    • β-Sheet and Random Coil : Increased by 8–12% at higher temperatures .

Functional Modifications

  • Emulsifying Properties :

    PropertyOVA (Control)OVA-Glucose (95°C)OVA-Xylose (95°C)
    EAI (m²/g)12.428.734.2
    ESI (min)4598115
    EAI: Emulsifying Activity Index; ESI: Emulsion Stability Index .
  • Surface Hydrophobicity : Increased by 40–60% due to exposed hydrophobic residues .

Phosphorylation

Phosphate groups bind to serine residues in OVA peptides, influencing solubility and antigenicity.

  • Key Sites : Serine-68 and Ser-344 are primary phosphorylation targets .

  • Enzymatic Hydrolysis : Prostatic phosphomonoesterase selectively removes phosphate groups from serine, altering peptide charge .

Glycosylation

A carbohydrate moiety (mannose:glucosamine = 5:3) attaches to asparagine residues via N-glycosidic bonds.

  • Sequence Context : Glu-Glu-Lys-Tyr-Asp-Leu-Thr-Ser-Val-Leu (carbohydrate linked to asparagine) .

  • Functional Impact : Enhances thermal stability and reduces allergenicity .

Enzymatic Hydrolysis

Proteolytic cleavage of OVA yields immunomodulatory peptides.

  • Pepsin Hydrolysis : Generates peptides (e.g., OP hydrolysate) that:

    • Activate Toll-like receptors (TLRs) on dendritic cells .

    • Enhance retinoic acid signaling via ALDH enzymes (2.5-fold increase in Foxp3+ Treg cells) .

  • Plakalbumin Formation : Subtilisin cleaves OVA at Ala-363, releasing a heptapeptide (Asp-Glu-Leu-Ser-Ala-Thr-Ser) .

Acetylation and Carboxylation

  • N-Terminal Acetylation : Native OVA’s N-terminal glycine is acetylated, blocking Edman degradation .

  • Advanced Glycation End Products (AGEs) :

    • Pyrraline Modification : 3-Deoxyglucosone (3-DG) modifies 51% of lysine and 25% of arginine residues .

    • Carboxymethyllysine (CML) : Forms at lysine residues under oxidative conditions (81% modification) .

Redox Reactions

  • Disulfide Bonds : OVA contains two intramolecular disulfide bonds (Cys-73–Cys-120; Cys-90–Cys-367) .

  • Thiol Oxidation : Free cysteine (Cys-367) oxidizes to cystine under aerobic conditions, altering solubility .

Mechanism of Action

The mechanism of action of ovalbumin peptides involves their interaction with bacterial cell membranes. Antimicrobial peptides derived from ovalbumin, such as Opep2, interact with the cell wall membrane, causing potassium efflux, nucleotide leakage, and ultimately cell death . This membrane-disruptive mechanism is a key factor in their antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Secretory Features

Ovalbumin’s lack of a cleavable signal peptide distinguishes it from most secretory proteins, which rely on transient leader sequences for endoplasmic reticulum (ER) translocation.

Feature Ovalbumin Typical Secretory Proteins Reference
Signal Peptide Uncleaved NH2-terminal sequence Cleaved during translocation
Post-Translational Processing NH2-terminal acetylation Signal peptide cleavage and acetylation
Evolutionary Role Represents pre-peptidase era Post-peptidase evolution

Enzymatic Hydrolysis and Bioactive Peptides

Ovalbumin-derived peptides exhibit distinct bioactivities compared to those from other proteins.

Peptide Source Protein Bioactivity Key Findings Reference
EEK Ovalbumin XO inhibition (73.67% at 0.5 mg/mL) Binds XO via Glu802, Phe1009, and Arg880 residues; superior to milk-derived peptides
SIINFEKL Ovalbumin MHC class I antigen (CD8+ T cell activation) Forms stable hydrogels; used in cancer immunotherapy and vaccine adjuvants
OVA323–339 Ovalbumin MHC class II antigen (CD4+ T cell activation) Binds I-A(d) via two distinct registers; critical for immune response modulation
HPV E7 Human papillomavirus CTL epitope Requires conjugation to CRX-527 for enhanced immunogenicity

Self-Assembly and Nanostructure Formation

Ovalbumin peptides demonstrate unique self-assembly properties compared to synthetic or other protein-derived peptides.

Peptide Structure Application Key Findings Reference
SIINFEKL Nanofibers Vaccine adjuvants Induces CD8+ T cell responses; superior to α-helical peptides like Coil29
Coil29 α-Helical nanofibers Humoral immunity enhancement Limited CD8+ response compared to SIINFEKL
LCP–OVA conjugates Lipid-core nanoparticles Cancer vaccines Dual CD4+/CD8+ activation; outperforms non-conjugated peptides

Antigen Presentation and Immune Activation

Ovalbumin peptides are processed differently by antigen-presenting cells compared to other antigens.

Antigen Processing Pathway Immune Response Key Findings Reference
OVA257–264 Proteasome-dependent MHC class I presentation (CD8+ T cells) TAP-independent phagosomal import demonstrated in vitro
β-galactosidase Proteasome-dependent MHC class I presentation Similar proteasome processing efficiency to ovalbumin
HPV E7 Proteasome-dependent MHC class I presentation Requires CRX-527 conjugation for optimal DC activation

Digestibility and Stability

Ovalbumin-derived peptides show distinct gastrointestinal stability compared to other egg white proteins.

Protein Gastric Phase Susceptibility Intestinal Phase Peptides Detected Key Findings Reference
Ovalbumin Low 30–120 min digestion Resists pepsin; releases stable peptides (e.g., EEK) in the intestine
Ovotransferrin High Gastric phase only Rapidly cleaved by pepsin
Ovomucoid Moderate Intestinal phase Slower digestion than ovalbumin

Biological Activity

Ovalbumin, a major protein found in egg white, has garnered attention for its biological activities, particularly its peptides. This article explores the biological activity of ovalbumin peptides, focusing on their immunogenic properties, antimicrobial effects, and potential applications in therapeutic contexts.

Overview of Ovalbumin Peptides

Ovalbumin consists of various peptides that exhibit distinct biological activities. Among these, the peptide sequence 323-339 is particularly notable for its role in immune responses. This peptide has been shown to account for a significant portion of the T-cell response in animal models, specifically in BALB/c mice, where it induced both Th2-like responses and IgE production .

Immunogenicity and Allergic Responses

Key Findings:

  • T-Cell Response: The this compound 323-339 has been identified as responsible for 25-35% of the T-cell response to intact ovalbumin. In studies involving BALB/c mice, this peptide elicited significant serum levels of IgE and IL-4 production, indicative of a Th2-type immune response .
  • In Vivo Studies: Mice sensitized with ovalbumin or its peptide showed similar lung inflammation upon challenge with the allergen. However, the peptide induced a more limited immunogenic response compared to whole ovalbumin .

Table 1: Immunogenicity of Ovalbumin Peptides

Peptide SequenceImmune Response (%)Associated Cytokines
OVA 323-33925-35IL-4, IgE
SIINFEKLHighIFN-γ
Other EpitopesVariableTh1/Th2 cytokines

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of specific ovalbumin-derived peptides. Proteolytic digestion of ovalbumin using trypsin and chymotrypsin has yielded several antimicrobial peptides that exhibit activity against various bacterial strains.

Notable Peptides:

  • SALAM (36-40) : Exhibits strong activity against Bacillus subtilis.
  • YPILPEYLQ (111-119) : Demonstrated weak fungicidal activity against Candida albicans.
  • AEERYPILPEYL (127-138) : Active against multiple bacterial strains .

Table 2: Antimicrobial Activity of Ovalbumin Peptides

Peptide SequenceActivity AgainstType of Activity
SALAMBacillus subtilisStrongly Antimicrobial
YPILPEYLQCandida albicansWeakly Fungicidal
AEERYPILPEYLVarious BacteriaAntimicrobial

Applications in Therapeutics

The unique properties of ovalbumin peptides suggest potential applications in immunotherapy and vaccine development. For example:

  • Vaccine Adjuvants: The peptide SIINFEKL not only stimulates T-cell responses but also forms hydrogels that can enhance immune responses when used as an adjuvant .
  • Cancer Immunotherapy: Studies have shown that specific epitopes from ovalbumin can be utilized to stimulate CD8+ T cells in cancer models, providing a pathway for developing immunotherapeutic strategies .

Case Studies

  • Asthma Models: In a study involving intratracheal priming with ovalbumin and its peptide, researchers observed airway hyperresponsiveness (AHR) with varying degrees of eosinophilia depending on the treatment group. This indicates that specific peptides might dissociate AHR from eosinophilic inflammation, which is critical for understanding asthma pathophysiology .
  • Cancer Immunization: Research on immunizing mice with individual epitopes from ovalbumin revealed significant CD8+ T cell activation against tumor cells expressing ovalbumin. This supports the potential use of these peptides in cancer vaccines aimed at enhancing anti-tumor immunity .

Q & A

Q. How can researchers validate the biological activity of synthetic OVA peptides in vaccine studies?

  • Answer : Employ in vivo cross-presentation assays using dendritic cells (e.g., MutuDC1940) loaded with peptide-encapsulated nanoparticles (e.g., SSHELsEncPEP). Confirm CD8+ T-cell activation via tetramer staining and in vivo cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.